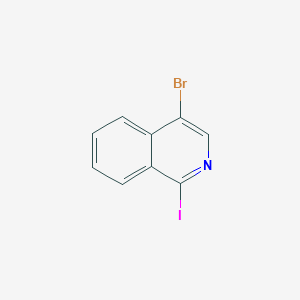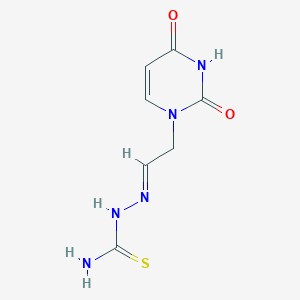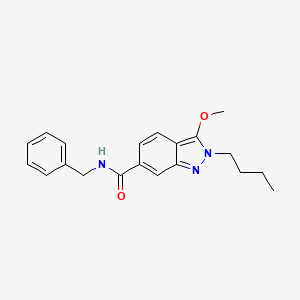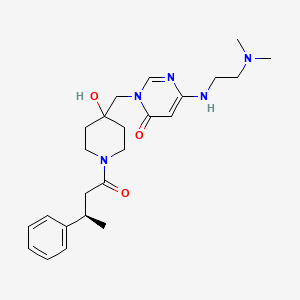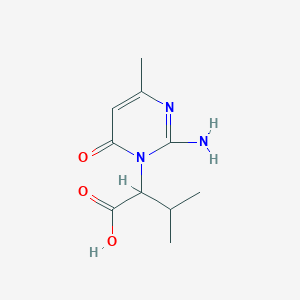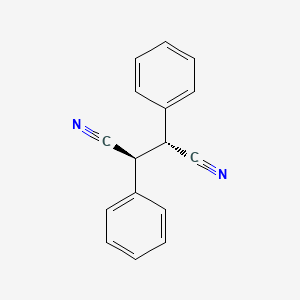![molecular formula C14H11N3O3 B13097209 2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a phenyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid typically involves the regioselective reaction of pyrazolo[1,5-a]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. These derivatives undergo carbonylation catalyzed by Pd(dppf)Cl2 under pressure in methanol solution, yielding methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates. The final step involves alkaline hydrolysis to transform these carboxylates into the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The phenyl and acetic acid groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and biologically active molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetic acid
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
- Methyl 2-methyl-4-oxo-4,5-dihydropyrazolo-pyrazine-7-carboxylate
Uniqueness
2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid is unique due to its specific structural features, such as the fused pyrazole and pyrazine rings, the phenyl group, and the acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C14H11N3O3 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetic acid |
InChI |
InChI=1S/C14H11N3O3/c18-13(19)9-16-6-7-17-12(14(16)20)8-11(15-17)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19) |
InChI Key |
KHIXNFHBMSEIIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B13097128.png)
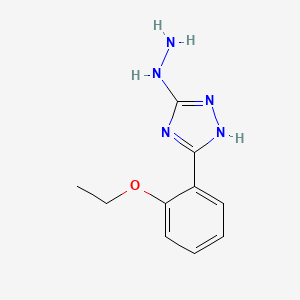
![1-Phenyl-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13097136.png)
![tert-Butyl 4-(6-amino-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methylpiperazine-1-carboxylate](/img/structure/B13097138.png)
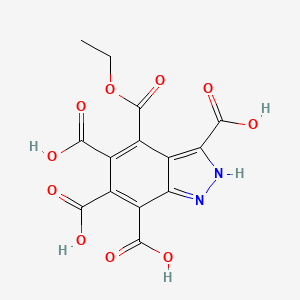
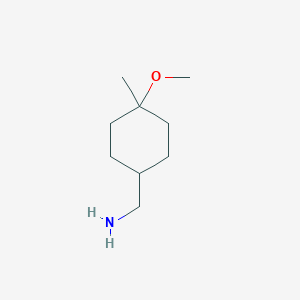
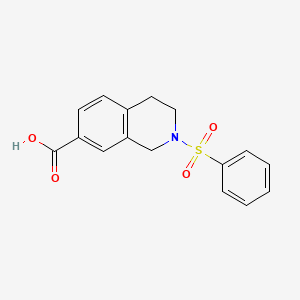
![7-Bromo-2,4-dichloropyrimido[5,4-b]quinoline](/img/structure/B13097166.png)
